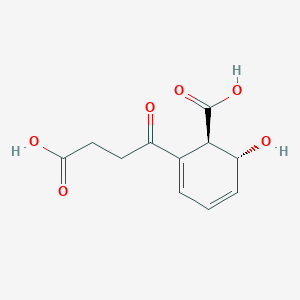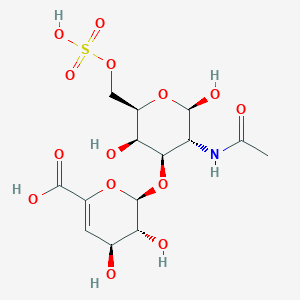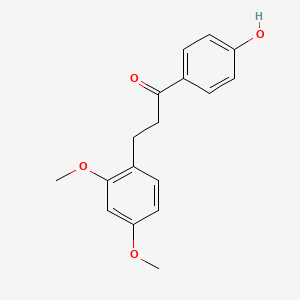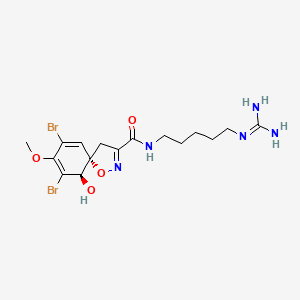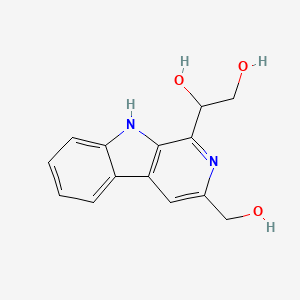
Pyridindolol
Overview
Description
Pyridindolol , also known by its systematic name α1R-(hydroxymethyl)-9H-pyrido [3,4-b]indole-1,3-dimethanol , is a chemical compound with the molecular formula C14H14N2O3 and a molecular weight of 258.3 g/mol . It belongs to the class of indole derivatives and exhibits interesting biological properties.
Molecular Structure Analysis
H | N / \ C C | | C C \ / C | O / \ O O
Physical And Chemical Properties Analysis
- Solubility : this compound is soluble in methanol (MeOH), ethanol (EtOH), butanol (BuOH), dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and 0.5 N hydrochloric acid (HCl). It is slightly soluble in water and insoluble in benzene, chloroform (CHCl3), diethyl ether (Et2O), and petroleum ether .
Scientific Research Applications
Biochemistry
Pyridindolol has been identified as a bacterial metabolite found in Streptomyces alboverticillatus and exhibits selective inhibition of neutral β-galactosidase under acidic conditions . This specificity suggests potential applications in biochemical research, particularly in studies involving enzymatic activity modulation.
Pharmacology
In pharmacological research, this compound and its derivatives, such as β-carbolinones, have shown promise due to their bioactivities. They have been reported to possess anticancer activity against colon and lung cancers, central nervous system activity in mammals, and utility as biological control agents for receptor research on bio-enzyme inhibitors .
Microbiology
This compound’s role in microbiology is linked to its production by actinobacteria, a group known for their secondary metabolite production. The manipulation and epigenetic control of silent biosynthetic pathways in actinobacteria are crucial for the activation of pathways that synthesize new bioactive structures, which may include this compound .
Molecular Biology
The synthesis of this compound and its analogs, such as β-carbolines, is significant in molecular biology. These compounds serve as important intermediates for the preparation of complex alkaloids and have been used in the total synthesis of natural products, showcasing their relevance in molecular biology applications .
Clinical Studies
While direct references to this compound in clinical studies are limited, its structural relatives in the β-carboline family have been synthesized and studied for their pharmacological effects, which could inform future clinical applications and drug development strategies .
Biotechnology
In biotechnological applications, this compound’s production by Streptomyces species is noteworthy. These microorganisms are prolific producers of secondary metabolites, which are valuable for drug discovery and agricultural applications, such as biofertilizers .
Future Directions
Mechanism of Action
Target of Action
Pyridindolol is primarily known as an inhibitor of β-galactosidase , a type of enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides . This enzyme plays a crucial role in the metabolism of carbohydrates.
Mode of Action
This compound interacts with β-galactosidase, inhibiting its function. It has been found to inhibit bovine liver β-galactosidase non-competitively at pH 4.0-5.0 . The inhibition of β-galactosidase by this compound leads to a decrease in the breakdown of β-galactosides.
Biochemical Pathways
The inhibition of this enzyme could potentially disrupt these processes, leading to a variety of downstream effects .
Pharmacokinetics
Like many other compounds, its bioavailability and pharmacokinetics are likely to be influenced by factors such as its physicochemical properties, the route of administration, and the individual’s physiological condition .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its inhibitory activity against β-galactosidase has been observed to be pH-dependent, with significant inhibition occurring at pH 4.0-5.0 Other factors, such as temperature, may also affect its stability and activity
properties
IUPAC Name |
1-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-6-8-5-10-9-3-1-2-4-11(9)16-13(10)14(15-8)12(19)7-18/h1-5,12,16-19H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKXHGQDPLEUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC(=C3)CO)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55812-46-9 | |
| Record name | Pyridindolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055812469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridindolol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



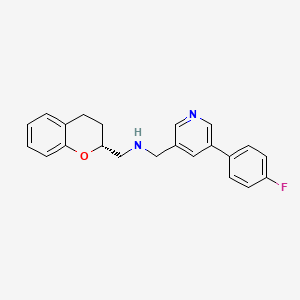
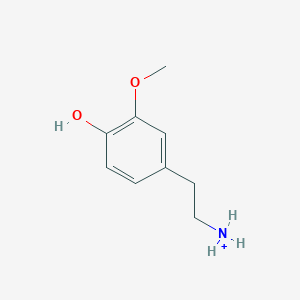
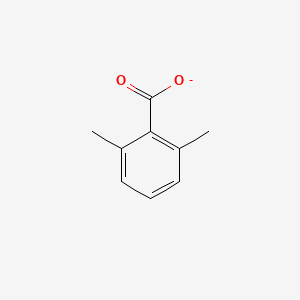

![N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1233835.png)
![N-[4-[[2-(diethylamino)ethylamino]-oxomethyl]phenyl]-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1233836.png)
![2-methoxyacetic acid [2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] ester](/img/structure/B1233840.png)


